

JND4135: A Technical Overview of its Mechanism of Action in Cancer Cells

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Compound of Interest

Compound Name: JND4135

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This document provides an in-depth technical guide on the mechanism of action of **JND4135**, a novel Type II pan-Tropomyosin Receptor Kinase (TRK) inhibitor, in cancer cells. It details its inhibitory activities, effects on cellular signaling and processes, and its efficacy in preclinical models, particularly in overcoming resistance to first-generation TRK inhibitors.

Core Mechanism of Action

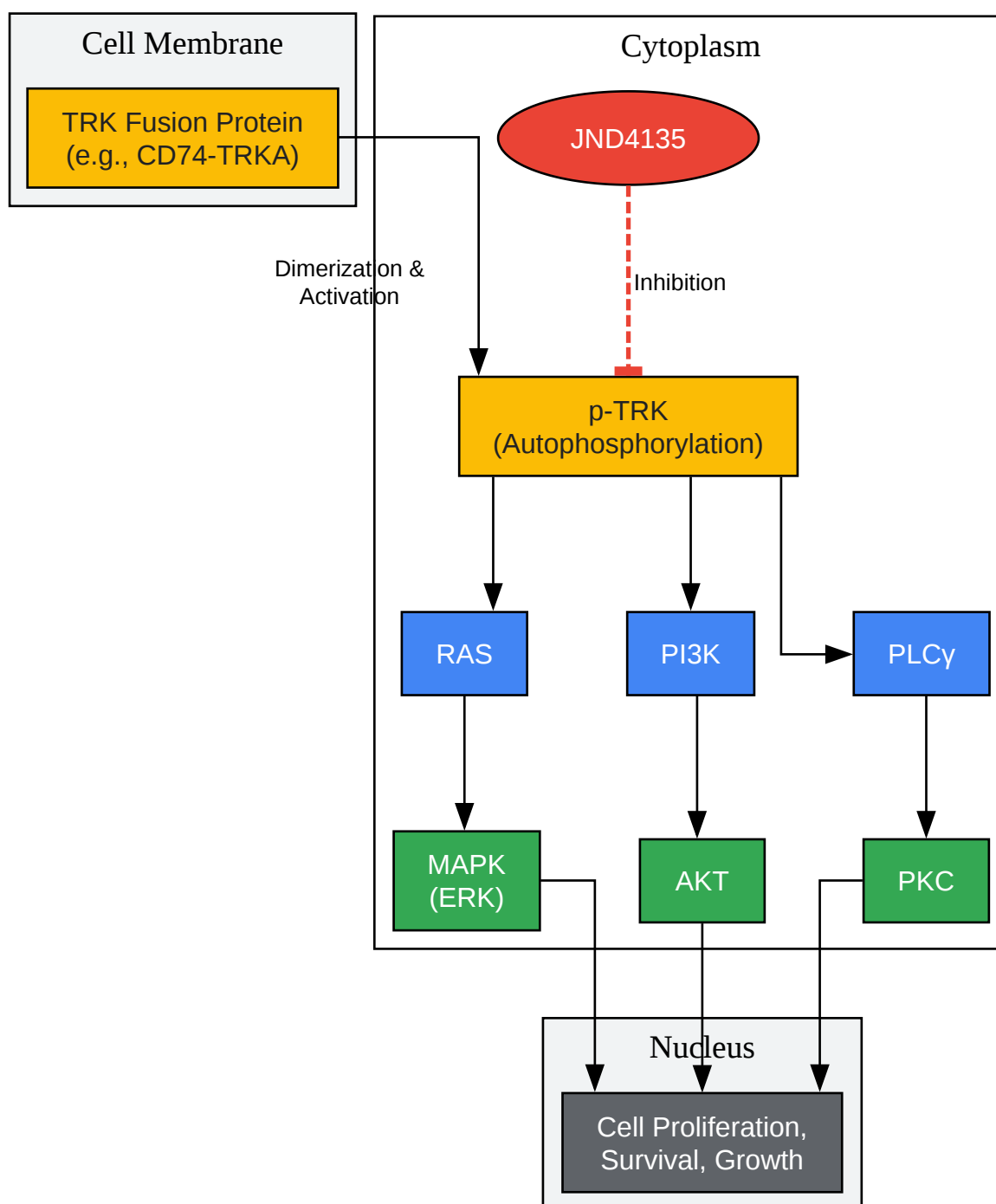
JND4135 is a potent, orally available, and selective Type II inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC)[1][2]. The activation of TRK proteins, often through chromosomal rearrangements resulting in NTRK gene fusions, is a known oncogenic driver in a wide array of human cancers[3]. These fusion proteins lead to ligand-independent, constitutive activation of the TRK kinase, promoting cell survival, growth, and proliferation through downstream signaling cascades[3].

Unlike Type I inhibitors such as Larotrectinib, which bind to the active 'DFG-in' conformation of the kinase, **JND4135** targets the inactive 'DFG-out' conformation[4][5]. This binding mode allows **JND4135** to overcome acquired resistance mutations that affect the ATP-binding pocket, particularly the challenging xDFG motif mutations (e.g., TRKA G667C) which render first-generation inhibitors ineffective[3][6]. Molecular dynamics simulations suggest that alterations in the xDFG residues can favor the 'DFG-out' conformation, potentially enhancing the affinity for Type II inhibitors like **JND4135**[5][7].

The primary mechanism of **JND4135** involves the direct inhibition of TRK autophosphorylation. This blockade prevents the activation of downstream signaling pathways crucial for tumor cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and PLCγ-PKC pathways[3]. By suppressing these signals, **JND4135** ultimately induces cell cycle arrest and apoptosis in cancer cells dependent on TRK signaling[1][2][3].

JND4135 Signaling Pathway Inhibition

The diagram below illustrates the TRK signaling pathway and the inhibitory action of **JND4135**.



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Caption: JND4135 inhibits TRK autophosphorylation, blocking downstream oncogenic signaling.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of **JND4135** from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Target Kinase	JND4135 IC50 (nM)	Reference
TRKA (Wild-Type)	2.79	[1] [2]
TRKB (Wild-Type)	3.19	[1] [2]
TRKC (Wild-Type)	3.01	[1] [2]
TRKA G667C (xDFG Mutant)	Potent Activity Retained	[8]

Table 2: Anti-Proliferative Activity in BaF3 Cellular Models

Cell Line	JND4135 Effect	Concentration Range	Reference
BaF3-CD74-TRKA (WT)	Dose-dependent inhibition of phosphorylation	from 8 nM	[3]
BaF3-CD74-TRKA-G595R	Dose-dependent inhibition of phosphorylation	from 40 nM	[3]
BaF3-CD74-TRKA-G667C	Dose-dependent inhibition of phosphorylation	from 1.6 nM	[3]
BaF3-ETV6-TRKB (WT & Mutants)	Similar dose-dependent inhibition	Not specified	[3]
BaF3-ETV6-TRKC (WT & Mutants)	Similar dose-dependent inhibition	Not specified	[3]

Table 3: In Vivo Antitumor Efficacy

Xenograft Model	Treatment	Dosing	Tumor Growth Inhibition (TGI)	Reference
BaF3-CD74-TRKA-G667C	JND4135	20 mg/kg/day (i.p.)	Not specified	[3]
BaF3-CD74-TRKA-G667C	JND4135	40 mg/kg/day (i.p.)	81.0%	[3][9]

Cellular Effects of JND4135

In addition to direct kinase inhibition, **JND4135** exerts significant effects on cancer cell cycle progression and survival.

Induction of G0/G1 Cell Cycle Arrest

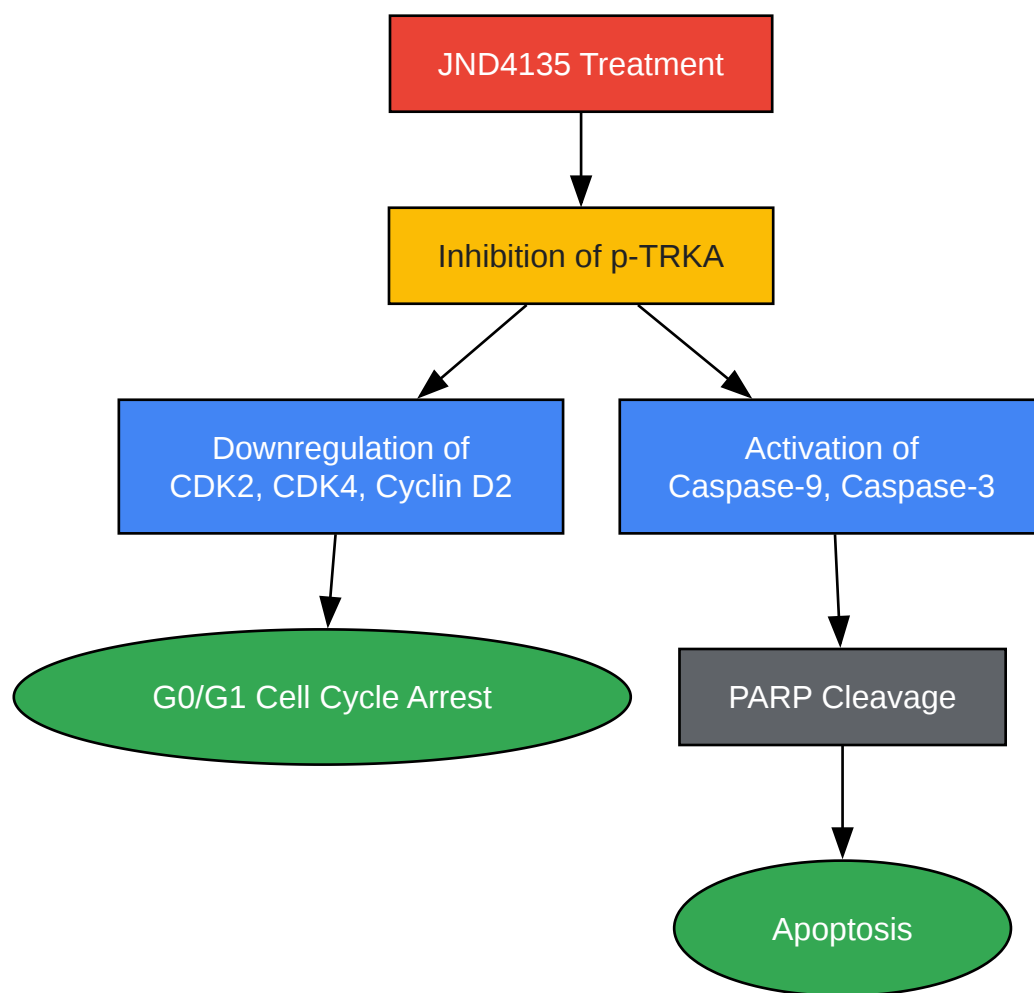
Treatment of TRK-dependent cancer cells with **JND4135** leads to a robust arrest in the G0/G1 phase of the cell cycle[1][2][3]. This effect is mediated by the downregulation of key cell cycle proteins. Western blot analysis has shown that **JND4135** treatment decreases the expression of Cyclin-Dependent Kinase 2 (CDK2), Cyclin-Dependent Kinase 4 (CDK4), and Cyclin D2[3].

Induction of Apoptosis

JND4135 effectively induces apoptosis in cancer cells harboring TRK fusions[1][2][3]. The apoptotic response is concentration-dependent and is characterized by the activation of the intrinsic caspase cascade. Studies have demonstrated that **JND4135** treatment leads to the cleavage and activation of Caspase-9 and Caspase-3, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a key hallmark of apoptosis[3].

Logical Flow of JND4135-Induced Cellular Effects

The following diagram illustrates the logical progression from TRK inhibition to the ultimate cellular outcomes of cell cycle arrest and apoptosis.



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Caption: JND4135 inhibits p-TRKA, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of **JND4135** are provided below.

Cell Proliferation Assay (CCK-8)

- Cell Culture: BaF3 cells stably expressing various wild-type or mutant TRK fusion proteins were cultured in appropriate media.
- Seeding: Cells were seeded into 96-well plates at a specified density.

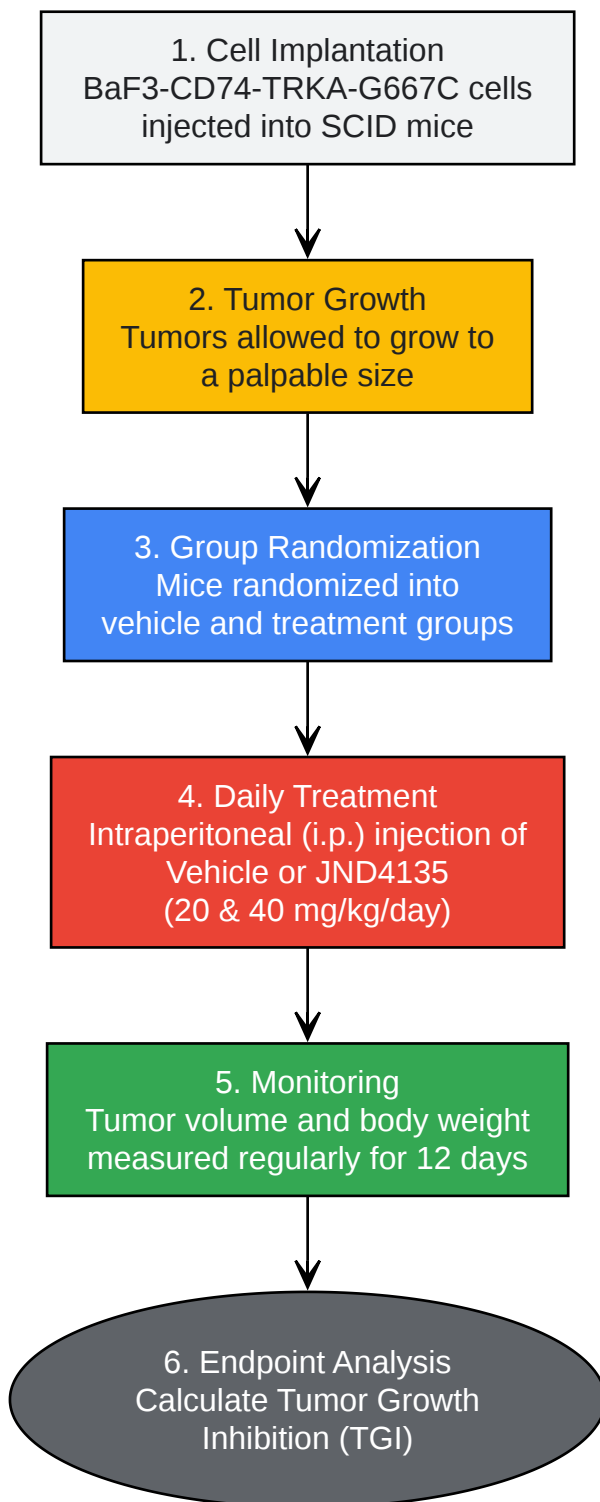
- Treatment: Cells were treated with a range of concentrations of **JND4135** or control compounds.
- Incubation: Plates were incubated for a defined period (e.g., 72 hours).
- Assay: Cell Counting Kit-8 (CCK-8) reagent was added to each well, and plates were incubated for an additional 1-4 hours.
- Measurement: The absorbance was measured at 450 nm using a microplate reader to determine cell viability.
- Analysis: IC50 values were calculated using non-linear regression analysis from the dose-response curves[3].

Western Blot Analysis

- Cell Treatment: Cells were treated with various concentrations of **JND4135** (e.g., 0–200 nmol/L) for a specified duration (e.g., 6 hours)[3][4].
- Lysis: Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
- Electrophoresis: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[9].
- Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking & Probing: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-TRK, p-PLCy1, p-ERK, GAPDH) overnight at 4°C[4][9].
- Secondary Antibody & Detection: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) system[8].

In Vivo Xenograft Model Workflow

The antitumor efficacy of **JND4135** was evaluated using a mouse xenograft model^[3].



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Caption: Workflow for assessing the in vivo efficacy of **JND4135**.

Cell Cycle Analysis

- Cell Treatment: BaF3-CD74-TRKA-G667C cells were treated with **JND4135** for 24 hours[3].
- Harvesting & Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
- Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
- Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified using appropriate software[9].

Apoptosis Assay

- Cell Treatment: BaF3-CD74-TRKA-G667C cells were treated with **JND4135** for 48 hours[3].
- Harvesting: Cells were harvested and washed with cold PBS.
- Staining: Cells were resuspended in binding buffer and co-stained with Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) according to the manufacturer's protocol[9].
- Flow Cytometry: Stained cells were immediately analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

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